molecular formula C20H21N5O5S2 B2755729 Ethyl 2-(2-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 921492-43-5

Ethyl 2-(2-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate

Cat. No. B2755729
CAS RN: 921492-43-5
M. Wt: 475.54
InChI Key: OETJYSBOWBFMDG-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They are members of the azole heterocycles that include imidazoles and oxazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Synthesis Analysis

In the last few decades, a lot of work has been done on the thiazole ring to find new compounds related to this scaffold . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazoles are a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Chemical Properties


The synthesis of thiazole derivatives, including compounds structurally related to Ethyl 2-(2-(2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate, is a significant area of interest due to their potential biological activities. Studies have explored various synthetic pathways to create thiazole and its fused derivatives, highlighting their reactivity and versatility in producing compounds with antimicrobial activities (Wardkhan et al., 2008). Other research focuses on the synthesis of thiazole substituted coumarins and their antibacterial and antifungal properties, showcasing the chemical diversity and potential application of these compounds in creating new therapeutic agents (Parameshwarappa et al., 2009).

Biological Activities and Applications


The biological activities of thiazole derivatives extend to various fields, including antimicrobial, anticancer, and enzyme inhibition studies. For instance, certain thiazole derivatives have been identified for their antimicrobial properties against a range of bacterial and fungal pathogens, suggesting their potential as novel antimicrobial agents (Sharma et al., 2004). Furthermore, compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been evaluated as glutaminase inhibitors, highlighting their significance in cancer research and therapy (Shukla et al., 2012).

Antioxidant and Anti-inflammatory Properties


Research into the antioxidant and anti-inflammatory properties of thiazole derivatives has uncovered potential therapeutic applications. For example, studies have shown that some thiazole compounds exhibit significant antioxidant activity, suggesting their utility in combating oxidative stress-related diseases (Makkar & Chakraborty, 2018). Similarly, the anti-inflammatory and analgesic activities of certain thiazole derivatives have been investigated, providing insights into their potential use in developing anti-inflammatory drugs (Attimarad et al., 2017).

Mechanism of Action

The mechanism of action of thiazole derivatives can vary greatly depending on the specific compound and its biological targets. For example, some thiazole derivatives have been found to have antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant activities .

Future Directions

The future directions in the research of thiazole derivatives could involve the design and synthesis of new compounds with improved biological activities and lesser side effects . This could also involve further exploration of the various targets of thiazole derivatives through which they induce biological effects .

properties

IUPAC Name

ethyl 2-[2-[[2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S2/c1-3-30-17(27)9-13-11-31-19(22-13)24-16(26)8-12-10-32-20(21-12)25-18(28)23-14-6-4-5-7-15(14)29-2/h4-7,10-11H,3,8-9H2,1-2H3,(H,22,24,26)(H2,21,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETJYSBOWBFMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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